molecular formula C8H12N2 B1625429 (5-Ethylpyridin-2-yl)methanamine CAS No. 55243-14-6

(5-Ethylpyridin-2-yl)methanamine

Cat. No.: B1625429
CAS No.: 55243-14-6
M. Wt: 136.19 g/mol
InChI Key: MSBCLZATKZFKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Ethylpyridin-2-yl)methanamine is an organic compound with the molecular formula C8H12N2. It is a derivative of pyridine, characterized by an ethyl group at the 5-position and a methanamine group at the 2-position of the pyridine ring.

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of organic compounds known as aralkylamines , which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group

Mode of Action

A related study has shown that a metal-free approach for the oxidation of primary and secondary amines to their corresponding aldehydes and ketones using phi(oac)2 in combination with a catalytic amount of tempo as an oxidizing agent . This suggests that (5-Ethylpyridin-2-yl)methanamine might undergo similar reactions, but more research is needed to confirm this.

Biochemical Pathways

As a member of the aralkylamines class of compounds , it may be involved in various biochemical reactions, including oxidation and reduction processes

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution within the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

Given its potential involvement in oxidation reactions , it may influence cellular redox status and related processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is stored at 4°C . Additionally, the compound is classified as hazardous, with potential harmful effects on the respiratory system Therefore, safety precautions should be taken when handling this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethylpyridin-2-yl)methanamine typically involves the reaction of 5-ethyl-2-pyridinecarboxaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(5-Ethylpyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Ethylpyridin-2-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new chemical entities and studying structure-activity relationships .

Properties

IUPAC Name

(5-ethylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBCLZATKZFKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480321
Record name (5-Ethylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55243-14-6
Record name (5-Ethylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Ethylpyridin-2-yl)methanamine
Reactant of Route 2
(5-Ethylpyridin-2-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(5-Ethylpyridin-2-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(5-Ethylpyridin-2-yl)methanamine
Reactant of Route 5
(5-Ethylpyridin-2-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(5-Ethylpyridin-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.